Product packaging for 5-Chloroquinoxalin-6-amine(Cat. No.:CAS No. 1287747-30-1)

5-Chloroquinoxalin-6-amine

Cat. No.: B3186751
CAS No.: 1287747-30-1
M. Wt: 179.6 g/mol
InChI Key: ZWMOGBQIIIKCLO-UHFFFAOYSA-N
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Description

5-Chloroquinoxalin-6-amine (CAS 1287747-30-1) is a high-purity, solid organic compound with the molecular formula C₈H₆ClN₃ and a molecular weight of 179.61 g/mol . It is a functionalized quinoxaline, a prominent heterocyclic scaffold in medicinal chemistry and materials science composed of a benzene ring fused to a pyrazine ring . This structure serves as a critical building block for the synthesis of a wide array of novel, biologically active molecules . The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and an amine group at the 6-position, makes it a particularly versatile intermediate for advanced chemical synthesis . The chlorine atom is a key handle for nucleophilic aromatic substitution reactions, while the amine group can readily participate in coupling reactions, facilitating the construction of more complex molecular architectures . This reactivity is exploited in pharmaceutical and agrochemical research to develop new therapeutic agents . Derivatives of this compound are actively researched for their potential biological activities. Quinoxaline-based compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . Specifically, novel heterocyclic systems derived from similar quinoxaline intermediates have shown potent anti-inflammatory and analgesic properties in preclinical models, with some compounds exhibiting activity comparable to or greater than reference drugs like diclofenac sodium . Researchers utilize this compound to explore structure-activity relationships, aiming to develop new drugs targeting diseases such as cancer and infectious diseases . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use. Attention should be paid to the specific handling and storage information provided in the associated safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3 B3186751 5-Chloroquinoxalin-6-amine CAS No. 1287747-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMOGBQIIIKCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287747-30-1
Record name 5-Chloro-6-quinoxalinamine
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Record name 5-chloroquinoxalin-6-amine
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Record name 5-chloro-6-quinoxalinamine
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Synthetic Methodologies for 5 Chloroquinoxalin 6 Amine and Its Derivatives

Precursor Synthesis and Scaffold Preparation for 5-Chloroquinoxalin-6-amine

The foundational step in synthesizing this compound is the preparation of key precursors, namely substituted phenylenediamines and halogenated quinoxaline (B1680401) intermediates. These molecules provide the necessary atoms and substitution patterns required for the final product.

Preparation of Substituted Phenylenediamines as Starting Materials

The synthesis of specifically substituted 1,2-phenylenediamines is a critical prerequisite. A common and effective route to these precursors involves nitration of an aniline (B41778) derivative, followed by reduction of the nitro group to an amine.

For instance, a synthetic sequence to produce a related diamine, 1,2-diamino-4-chloro-5-fluorobenzene, begins with the protection of the amino group of 3-chloro-4-fluoroaniline (B193440) via acetylation. nih.gov This step yields N-(3-chloro-4-fluorophenyl)acetamide. nih.gov Subsequent nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the benzene (B151609) ring, forming N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. nih.gov The nitro group is then reduced to an amino group, and following deprotection, the desired 1,2-diamino-4-chloro-5-fluorobenzene is obtained. nih.gov

A similar strategy can be envisioned for the precursor to this compound, which would typically be 4-chloro-1,2-phenylenediamine. The synthesis of this specific precursor can start from compounds like 1,4-dichloro-2-nitrobenzene (B41259) or 4-chloro-2-nitroaniline. The reduction of the nitro group in 4-chloro-2-nitroaniline, often achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) or hydrogen gas, yields 4-chloro-1,2-phenylenediamine. echemi.comgoogle.com

Table 1: Synthesis of Halogenated Phenylenediamine Precursors

Starting Material Key Steps Product
3-chloro-4-fluoroaniline 1. Acetylation (protection) 2. Nitration 3. Reduction of nitro group 4. Deprotection 1,2-diamino-4-chloro-5-fluorobenzene nih.gov

Synthetic Routes to Halogenated Quinoxaline Intermediates

An alternative approach involves first forming the quinoxaline ring and then introducing the required halogen and amine functionalities. The synthesis of halogenated quinoxalines serves as a key intermediate step in this strategy. Chlorination can be achieved using various reagents. For example, quinoxalin-2(1H)-ones can be chlorinated regioselectively at the C3 position using chloroform (B151607) (CHCl₃) as the chlorine source under photoredox catalysis. rsc.org This highlights a modern approach to installing chlorine atoms onto the quinoxaline scaffold. rsc.org

Direct Synthetic Approaches to this compound

Direct synthesis focuses on constructing the this compound molecule by forming the pyrazine (B50134) ring of the quinoxaline system from a pre-functionalized benzene derivative.

Condensation Reactions for Quinoxaline Ring Formation

The most traditional and widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.org To synthesize this compound directly, one would react 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal. sapub.orgchim.itresearchgate.net

This reaction is often catalyzed by acids, but numerous modern methods have been developed to improve yields, shorten reaction times, and employ greener conditions. nih.govchim.it A variety of catalysts and reaction conditions have been explored for this condensation.

Table 2: Selected Catalysts and Conditions for Quinoxaline Synthesis via Condensation

Catalyst / Condition Dicarbonyl Compound Diamine Compound Solvent Key Advantages
Iodine (I₂) / Microwave Phenylglyoxal monohydrate o-phenylenediamine EtOH/H₂O Rapid, convenient, excellent yield. researchgate.net
5% WO₃/ZrO₂ Phenacyl bromides o-phenylenediamine Toluene High yields, recyclable catalyst, efficient. longdom.org
Camphor sulfonic acid Benzil o-phenylenediamine N/A Organocatalytic, short reaction time. nih.gov
None (Catalyst-free) Phenacyl bromide o-phenylenediamine Water Environmentally benign, no catalyst needed. nih.gov

The reaction involves the nucleophilic attack of the amino groups of the phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable, aromatic pyrazine ring.

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise introduction of substituents at specific positions on a pre-existing quinoxaline ring. While often more complex than direct synthesis, these methods offer versatility. For example, direct C-H functionalization of quinoxalin-2(1H)-ones, particularly at the C3 position, is a well-studied area, allowing for the introduction of various groups. nih.govnih.govresearchgate.net

In the context of this compound, one could theoretically start with 6-aminoquinoxaline (B194958) and explore a regioselective chlorination at the C5 position. Conversely, starting with 5-chloroquinoxaline, a regioselective amination could be investigated. Such transformations are challenging and depend heavily on the electronic properties of the quinoxaline ring and the directing effects of existing substituents. Methods involving Selectfluor-promoted oxidative coupling have been used for C3-amination of quinoxalin-2(1H)-ones, demonstrating the potential for regioselective C-N bond formation under specific conditions. acs.org

Functional Group Interconversions and Derivatization Strategies of this compound

Once this compound is synthesized, its functional groups—the chloro group and the primary amine—can be further modified to create a library of derivatives. These interconversions are crucial for exploring the chemical space around the core scaffold.

The primary amino group (-NH₂) is particularly versatile. It can undergo a wide range of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry. nih.gov

Derivatization for Analysis: The amine can be reacted with reagents like Dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to create derivatives with enhanced properties for analytical techniques like HPLC. nih.govnih.gov

The chloro group, being an aryl halide, can potentially undergo nucleophilic aromatic substitution, although this is often challenging and requires specific activating groups on the ring or harsh reaction conditions.

Table 3: Potential Derivatization Reactions for this compound

Functional Group Reagent Type Product Functional Group
6-Amine (-NH₂) Acyl Halide (R-COCl) Amide (-NHCOR)
6-Amine (-NH₂) Sulfonyl Halide (R-SO₂Cl) Sulfonamide (-NHSO₂R)
6-Amine (-NH₂) Alkyl Halide (R-X) Secondary/Tertiary Amine (-NHR, -NR₂)

These functional group interconversions allow for the systematic modification of the molecule's properties, which is a fundamental strategy in fields like drug discovery and materials science.

Amination Reactions on Chloro-substituted Quinoxalines

The direct introduction of an amine group onto a chloro-substituted quinoxaline can be achieved through amination reactions. A common precursor for synthesizing this compound via this route is 5,6-dichloroquinoxaline. This method involves the selective replacement of one of the chloro groups with an amino group.

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a powerful tool for forming carbon-nitrogen bonds. While specific studies on the amination of 5,6-dichloroquinoxaline to yield this compound are not extensively detailed in the provided results, the principles of this reaction are widely applied to similar heterocyclic systems. For instance, palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone has been studied, demonstrating that selective amination can be achieved. researchgate.net In such reactions, the choice of catalyst, ligand, base, and reaction conditions is crucial to control selectivity and achieve high yields. Electron-rich anilines have been shown to favor mono-amination, while electron-deficient anilines can lead to diamination or more complex products. researchgate.net

Table 1: Conditions for Amination Reactions on Related Dichloro-Heterocycles

Starting Material Reagent Catalyst System Product Yield Reference
6,7-dichloro-5,8-quinolinequinone Electron-Rich Anilines Palladium Catalyst Monoamine derivatives High researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for the synthesis of this compound. wikipedia.org This reaction pathway involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The quinoxaline ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when further activated by electron-withdrawing groups. libretexts.org

In a typical SNAr synthesis of an aminoquinoxaline, a di- or poly-substituted quinoxaline containing a good leaving group (like a chlorine atom) is reacted with an amine source. For the synthesis of this compound, a plausible route involves starting with a precursor like 5,6-dichloroquinoxaline and reacting it with an ammonia (B1221849) equivalent or a protected amine. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org The presence of the nitrogen atoms in the pyrazine ring and the remaining chloro-substituent helps to stabilize the negative charge of this intermediate, favoring the reaction. libretexts.orgyoutube.com

The reactivity in SNAr reactions is highly dependent on the position of the leaving group and the presence of activating groups. Electron-withdrawing groups positioned ortho or para to the leaving group significantly enhance the reaction rate by stabilizing the anionic intermediate. wikipedia.orglibretexts.org

Reduction Reactions for Amine Introduction

An alternative and widely used strategy for introducing the amine group at the 6-position of the quinoxaline ring is through the reduction of a nitro group. This multi-step process begins with the synthesis of a nitro-substituted precursor, followed by its reduction to the corresponding amine.

For the target compound, the key intermediate is 5-chloro-6-nitroquinoxaline (B14318674) . The synthesis of this intermediate typically starts with the nitration of a suitable chloro-substituted benzamine derivative, followed by cyclization to form the quinoxaline ring. nih.gov Once 5-chloro-6-nitroquinoxaline is obtained, the nitro group can be reduced to an amine group using various reducing agents.

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel.

Metal-Acid Systems: Utilizing metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid (HCl).

Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of a catalyst or stannous chloride (SnCl₂) can also be effective.

This reduction step is generally high-yielding and chemoselective, leaving the chloro-substituent and the quinoxaline ring intact.

Table 2: Common Reducing Agents for Nitro Group Reduction

Reducing System Description
H₂/Pd-C Catalytic hydrogenation, often a clean and efficient method.
Fe/HCl or Sn/HCl A classic and cost-effective method using a metal in acidic medium.

Advanced Synthetic Techniques and Methodological Innovations

To improve the efficiency, yield, and environmental footprint of quinoxaline synthesis, several advanced techniques have been developed. These methods often offer advantages over classical synthetic approaches, such as reduced reaction times, milder conditions, and the use of more benign reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering significant advantages such as dramatically reduced reaction times, improved yields, and often solvent-free conditions. udayton.edunih.gov

In the context of synthesizing this compound derivatives, microwave irradiation can be used to expedite the nucleophilic aromatic substitution step. For example, the reaction of a dichloroquinoxaline with a nucleophile can be completed in minutes under microwave heating at elevated temperatures, compared to hours or days required for conventional heating. udayton.edu This rapid heating can overcome activation energy barriers more efficiently and minimize the formation of side products. mdpi.com The methodology has proven effective for creating various quinoxaline derivatives, demonstrating its value in medicinal chemistry and drug discovery. researchgate.netudayton.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Yield Often moderate to good Often comparable or higher udayton.edu
Solvent Use Often requires organic solvents Can be performed in solvent-free or green solvent conditions udayton.edu

| Energy Efficiency | Lower | Higher |

Phase-Transfer Catalysis in Quinoxaline Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one reactant across the phase boundary to react with the other. crdeepjournal.org

In quinoxaline synthesis, PTC can be employed in nucleophilic substitution reactions. For instance, in the synthesis of quinoxaline ethers or thioethers from a chloroquinoxaline and a phenoxide or thiophenoxide salt, PTC can enhance reaction rates and yields. The catalyst transports the anionic nucleophile from the aqueous or solid phase into the organic phase containing the chloroquinoxaline substrate. This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and the avoidance of anhydrous solvents. crdeepjournal.org While direct examples for the synthesis of this compound using PTC are not prominent, the principles are applicable to various substitution reactions on the quinoxaline core.

Nanocatalysis in the Preparation of Quinoxaline Derivatives

The use of nanocatalysts represents a significant advancement in green chemistry and has been applied to the synthesis of quinoxalines. rsc.org Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, selectivity, and easier recovery and reusability compared to their homogeneous counterparts. rsc.orgresearchgate.net

Various types of nanocatalysts have been employed in the synthesis of the quinoxaline scaffold, which is typically formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov These include:

Magnetic Nanoparticles: Iron oxide nanoparticles (e.g., Fe₃O₄) can be functionalized to act as catalysts. Their magnetic properties allow for simple recovery from the reaction mixture using an external magnet. rsc.org

Silica-Based Nanocatalysts: Silica nanoparticles provide a stable and high-surface-area support for various catalytic species. rsc.org

Metal Nanoparticles: Nanoparticles of metals like copper, nickel, and ruthenium have been used to catalyze the synthesis of quinoxalines, often under milder and more environmentally friendly conditions. rsc.org

These nanocatalyzed methods often proceed with high efficiency, require low catalyst loading, and can be performed in green solvents like water or ethanol (B145695), or even under solvent-free conditions. rsc.orgresearchgate.net This approach aligns with the principles of sustainable chemistry by reducing waste and improving atom economy. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
5,6-dichloroquinoxaline
5-chloro-6-nitroquinoxaline
6,7-dichloro-5,8-quinolinequinone
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
p-chloronitrobenzene
o-chloronitrobenzene
m-chloronitrobenzene

Green Chemistry Approaches in Quinoxaline Synthesis

The synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry, has traditionally involved methods that are often at odds with modern principles of environmental stewardship. ijirt.org These classical approaches frequently rely on hazardous solvents, high energy consumption, and the generation of significant waste. ijirt.org In response to growing environmental concerns, the field of green chemistry has introduced a variety of sustainable and efficient alternatives for the synthesis of quinoxalines. ijirt.orgekb.eg These methodologies prioritize the reduction or elimination of hazardous substances, waste minimization, and improved energy efficiency. ijirt.org Key strategies in the green synthesis of quinoxalines include the use of eco-friendly solvents, the application of reusable catalysts, and the adoption of alternative energy sources like microwave and ultrasonic irradiation. ijirt.orgbenthamdirect.com

The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. ijirt.orgrsc.org Green approaches have focused on optimizing this fundamental reaction.

Catalyst-Free and Alternative Catalyst Systems

Remarkably, highly efficient and green protocols have been developed that proceed without any catalyst. One such method reports the synthesis of various quinoxalines in methanol (B129727) at ambient temperature, achieving medium to excellent yields in just one minute. researchgate.net This catalyst-free approach is scalable and represents a significant advancement in sustainable chemical production. researchgate.net

Where catalysts are employed, the focus has shifted to benign and reusable options. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. dergipark.org.tr Examples include:

Mineral-Based Catalysts: Phosphate-based fertilizers such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been successfully used as heterogeneous catalysts, affording excellent yields at ambient temperatures. dergipark.org.tr These catalysts have demonstrated high recyclability, retaining their activity for up to six cycles. dergipark.org.tr

Nanocatalysts: Nanomaterials have emerged as highly efficient catalysts due to their large surface area and active sites. rsc.org Various nanocatalysts, including nano-BF₃·SiO₂, monoclinic zirconia, and nanostructured pyrophosphate (Na₂PdP₂O₇), have been effectively used. rsc.orgnih.gov For instance, Na₂PdP₂O₇ in ethanol at room temperature provides good to excellent yields with the catalyst being reusable for at least five consecutive cycles. nih.gov

Solid Supports: Acidic alumina (B75360) has proven to be an effective solid support and catalyst for microwave-assisted, solvent-free synthesis of quinoxalines, resulting in high yields and minimal waste. scispace.com

The following table summarizes the performance of various green catalysts in the synthesis of quinoxaline derivatives.

CatalystReactantsSolventConditionsReaction TimeYield (%)Source
None Aryl 1,2-diamines, 1,2-dicarbonylsMethanolAmbient Temp.1 minMedium to Excellent researchgate.net
MAP, DAP, TSP Aryl 1,2-diamines, 1,2-dicarbonylsNot SpecifiedAmbient Temp.2-4 min89-99 dergipark.org.tr
Na₂PdP₂O₇ Substituted 1,2-diamines, 1,2-dicarbonylsEthanolRoom Temp.ShortGood to Excellent nih.gov
Acidic Alumina Benzil, 1,2-diaminobenzeneSolvent-freeMicrowave90 sec94 scispace.com
β-Cyclodextrin o-phenylenediamine, 2-indanoneWaterRoom Temp.10 h92 mdpi.com
CuSO₄·5H₂O o-phenylenediamine, BenzilWater100°C25 min95 researchgate.net

Eco-Friendly Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in green chemistry. Traditional organic solvents are often toxic, volatile, and difficult to dispose of. ijirt.org Consequently, a major focus has been on using environmentally benign solvents like water and ethanol or eliminating the solvent entirely. ijirt.orgbenthamdirect.com

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several efficient methods for quinoxaline synthesis have been developed in aqueous media. researchgate.net For example, using tetraethylammonium (B1195904) bromate (B103136) in water provides a simple and environmentally friendly route to quinoxalines. researchgate.netbioinfopublication.org Similarly, β-cyclodextrin has been used as a supramolecular catalyst for this synthesis in water at room temperature. mdpi.com "On-water" synthesis, where reactants form an emulsion in an aqueous medium, has also been shown to increase reaction rates and yields. digitellinc.com

Solvent-Free Reactions: Conducting reactions without a solvent, particularly in combination with microwave irradiation, is a highly effective green strategy. scispace.come-journals.in This approach minimizes waste and can lead to shorter reaction times and cleaner processes. e-journals.in For instance, the condensation of diamines and dicarbonyls under solvent-free microwave heating gives excellent yields (80-90%) in just a few minutes. e-journals.in

Alternative Energy Sources

To reduce energy consumption and shorten reaction times associated with conventional heating, alternative energy sources are employed.

Microwave Irradiation: Microwave-assisted synthesis has become a powerful tool in green organic chemistry. e-journals.in It allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction time from hours to minutes, often with higher yields and purity. e-journals.insciencefeatured.com The synthesis of quinoxalines via the condensation of o-phenylenediamine with various dicarbonyl compounds has been successfully achieved in water under microwave irradiation, highlighting a doubly green approach. researchgate.net

Ultrasonic Waves: Sonication is another energy-efficient technique that can promote chemical reactions. benthamdirect.com The use of ultrasonic waves can enhance reaction rates and yields in the synthesis of quinoxaline derivatives. benthamdirect.com

The table below compares different green reaction conditions for quinoxaline synthesis.

MethodCatalystSolventReaction TimeYield (%)Source
Microwave NoneWaterNot SpecifiedGood to Excellent researchgate.net
Microwave NoneSolvent-free3.5 min80-90 e-journals.in
Microwave Acidic AluminaSolvent-free90 sec - 5 min85-96 scispace.com
Aqueous Medium Tetraethylammonium bromateWaterNot SpecifiedHigh researchgate.net
Ambient Temp. NoneMethanol1 minMedium to Excellent researchgate.net
Sonication nano-BF₃·SiO₂Solvent-freeRoom Temp.High rsc.org

These green chemistry approaches offer a sustainable and efficient pathway for the synthesis of quinoxaline and its derivatives, including halogenated and aminated structures like this compound. By prioritizing benign reagents and conditions, these methods significantly reduce the environmental impact of chemical synthesis while often providing improved yields and simplified procedures. ijirt.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloroquinoxalin 6 Amine and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the functional groups present within a molecule, as different bonds and groups vibrate at characteristic frequencies upon absorbing infrared radiation or scattering incident light.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For 5-Chloroquinoxalin-6-amine, the FT-IR spectrum is expected to display several characteristic absorption bands corresponding to its distinct structural features: the primary amine group, the aromatic quinoxaline (B1680401) core, and the carbon-chlorine bond.

The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric and a symmetric N-H stretch. wpmucdn.comorgchemboulder.com Another key vibration for primary amines is the N-H bending or scissoring mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

Based on these principles, the predicted FT-IR spectral data for this compound are summarized below.

Note: This table represents predicted data based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic systems like quinoxalines, this technique reveals information about the conjugation and the influence of various substituents on the chromophore.

The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the aromatic system. The core quinoxaline structure acts as the primary chromophore. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the benzene (B151609) ring.

For this compound, the presence of an amino group (-NH2) as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoxaline. This is due to the electron-donating nature of the amino group, which extends the conjugation of the π-system through resonance. Conversely, the chloro group (-Cl), being an electron-withdrawing group, may induce a slight hypsochromic (blue) shift or have a less pronounced effect on the spectrum. The interplay of these two substituents will determine the final absorption characteristics.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* ~320-360 High
n → π* ~380-420 Low

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Many quinoxaline derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. The presence of the amino group in this compound is likely to influence its fluorescent properties significantly. Amino-substituted quinoxalines have been shown to exhibit fluorescence, and this emission can be sensitive to factors such as solvent polarity and pH mdpi.com.

The fluorescence of these systems typically arises from the decay of the lowest excited singlet state (S1) to the ground state (S0). The presence of the chlorine atom, a heavy atom, could potentially lead to a decrease in fluorescence quantum yield due to increased intersystem crossing to the triplet state. However, the strong electron-donating effect of the amino group may counteract this to some extent, resulting in observable fluorescence.

Detailed studies on aminoquinoxaline-based sensors have demonstrated that the emission properties are tunable, with shifts in both absorption and emission bands observed in response to environmental changes mdpi.com. This suggests that this compound and its derivatives could also possess interesting photophysical properties worthy of further investigation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound (C8H6ClN3), the exact mass can be calculated with high precision.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C8H6ClN3
Exact Mass 179.02502 Da nih.gov
Monoisotopic Mass 179.0250249 Da nih.govuni.lu
Predicted [M+H]⁺ 180.03230 m/z uni.lu
Predicted [M+Na]⁺ 202.01424 m/z uni.lu

These precise mass measurements are crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. While a specific experimental fragmentation pattern for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of amines and aromatic heterocyclic compounds.

Upon electron ionization, the molecular ion ([M]⁺˙) would be formed. Key fragmentation steps would likely involve:

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion at m/z 152.

Loss of Chlorine Radical: Cleavage of the C-Cl bond could result in the loss of a chlorine radical (•Cl), producing a fragment ion at m/z 144.

α-Cleavage: For the amino group, although less common in aromatic amines compared to aliphatic ones, some fragmentation adjacent to the C-N bond might be observed libretexts.orglibretexts.org.

Loss of NH2: Elimination of the amino radical (•NH2) could also occur, though it is generally less favorable.

The analysis of these fragment ions provides a fingerprint of the molecule, which is invaluable for structural elucidation.

Table 3: Predicted Major Fragment Ions for this compound

Proposed Fragment m/z (nominal)
[M-HCN]⁺˙ 152
[M-Cl]⁺ 144
[M-HCN-Cl]⁺ 117

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not reported in the surveyed literature, studies on various substituted quinoxaline derivatives provide insights into the expected structural features researchgate.netnih.govresearchgate.netnih.gov. The quinoxaline ring system is planar. The C-Cl bond length is expected to be in the typical range for an aryl chloride (around 1.74 Å). The C-N bond of the amino group will also have a standard length for an aromatic amine (around 1.37 Å).

A key feature in the crystal packing of this compound would be the presence of intermolecular hydrogen bonds involving the amino group. The hydrogen atoms of the -NH2 group can act as hydrogen bond donors, while the nitrogen atoms of the pyrazine (B50134) ring in neighboring molecules can act as acceptors. These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, would play a crucial role in stabilizing the crystal lattice. The analysis of crystal structures of related amino-substituted quinoxalines has confirmed the prevalence of such intermolecular interactions nih.gov.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of the molecular structure of crystalline solids. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

Illustrative Crystallographic Data for a Related Quinoxaline Derivative

ParameterValue
Chemical FormulaC₈H₅ClN₂
Molecular Weight164.59
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.1299 (2)
b (Å)3.8082 (1)
c (Å)21.0777 (6)
β (°)93.028 (2)
Volume (ų)730.22 (3)
Z4

Note: This data is for 2-chloroquinoxaline (B48734) and is presented as an example of typical crystallographic parameters obtained from a single crystal X-ray diffraction study.

Serial Femtosecond X-ray Crystallography (SFX) Applications in Related Amine Systems

Serial Femtosecond X-ray Crystallography (SFX) is a cutting-edge technique that has emerged as a powerful tool for determining the structures of molecules that are difficult to study with conventional crystallography, particularly those that are sensitive to radiation damage or form microcrystals. SFX utilizes extremely bright and short pulses of X-rays from an X-ray free-electron laser (XFEL) to collect diffraction data from a stream of microcrystals before they are destroyed by the intense beam. This "diffraction-before-destruction" approach allows for data collection at room temperature, providing a more physiologically relevant picture of molecular structures.

While direct applications of SFX to this compound have not been reported, its utility has been demonstrated in the study of complex amine-containing systems, such as metalloenzymes. For instance, SFX has been instrumental in elucidating the radiation-damage-free structures of bacterial copper amine oxidase. This technique has also enabled time-resolved studies, capturing snapshots of enzymatic reactions and revealing transient intermediate states that are not observable with other methods. The success of SFX in these related biological amine systems highlights its potential for studying the dynamics and structure-function relationships of novel synthetic amines and their derivatives, should they prove difficult to analyze by conventional methods.

The primary challenge in applying SFX is the need for a large quantity of high-quality microcrystals of uniform size. However, ongoing developments in sample delivery and data analysis are making this technique more accessible for a broader range of chemical systems.

Integrated Spectroscopic Data Analysis and Chemometrics

A comprehensive understanding of this compound and its derivatives often requires the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a more complete picture than any single technique alone. Common spectroscopic methods employed for the characterization of quinoxaline derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁵N) and their connectivity.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and can be used to elucidate fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the electronic transitions within the molecule, which are influenced by the aromatic system and substituent groups.

Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of the molecule, helping to identify functional groups.

Chemometrics is the application of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometrics can be used to:

Process and Enhance Spectral Data: This includes noise reduction, baseline correction, and resolution enhancement.

Perform Qualitative Analysis: Chemometric techniques like Principal Component Analysis (PCA) can be used to classify compounds based on their spectral fingerprints.

Develop Quantitative Models: Methods such as Partial Least Squares (PLS) regression can be used to build models that correlate spectral data with specific properties of the sample, such as concentration.

For complex mixtures or when analyzing a series of related derivatives, chemometrics provides a powerful framework for interpreting the large datasets generated by modern spectroscopic instruments. This integrated approach is particularly valuable in pharmaceutical analysis for quality control and in environmental monitoring for the detection of nitrogen-containing heterocyclic compounds.

Computational Chemistry and Theoretical Investigations of 5 Chloroquinoxalin 6 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These calculations are performed by solving approximations of the Schrödinger equation, providing detailed information about electronic structure and energy. For 5-Chloroquinoxalin-6-amine, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. nih.govnih.govresearchgate.netnih.gov

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process minimizes the energy of the molecule, providing equilibrium bond lengths, bond angles, and dihedral angles. For this compound, the quinoxaline (B1680401) core is expected to be largely planar, with the chloro and amine substituents lying in the same plane. The optimization confirms the lowest energy conformation, which is crucial for the accuracy of all subsequent calculations. irjweb.com

Electronic Structure Analysis (HOMO-LUMO): The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoxaline ring, while the LUMO is likely distributed across the electron-deficient pyrazine (B50134) ring and the chloro-substituted benzene (B151609) ring.

Interactive Data Table: Calculated Electronic Properties

Users can sort the data by clicking on the column headers.

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 to -5.8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -1.1
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.5 to 4.9

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the normal modes of vibration, each associated with a specific frequency corresponding to molecular motions like stretching, bending, and wagging. dtic.milresearchgate.net The computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. rasayanjournal.co.in Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve correlation with experimental data. nih.govnih.gov

For this compound, key vibrational modes would include:

N-H stretching from the amine group, expected around 3300-3500 cm⁻¹.

C-Cl stretching , typically found in the lower frequency region of 550-750 cm⁻¹.

C=N and C=C stretching from the quinoxaline ring system, appearing in the 1400-1650 cm⁻¹ range.

N-H bending (scissoring) from the amine group, usually observed around 1600 cm⁻¹. rasayanjournal.co.in

Comparing the scaled theoretical frequencies with experimental IR and Raman spectra helps in the precise assignment of observed spectral bands to specific molecular vibrations.

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies

This table illustrates a hypothetical correlation for key functional groups.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch34503400 - 3500
N-H Symmetric Stretch33603300 - 3400
N-H Scissoring16151590 - 1650
C=N/C=C Ring Stretch15701550 - 1600
C-Cl Stretch680650 - 750

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental data. These predictions are valuable for confirming molecular structure and assigning signals in complex spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculation provides information on the wavelengths of maximum absorption (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., n→π* or π→π*). For this compound, transitions involving the promotion of electrons from the HOMO to the LUMO are expected to dominate the spectrum, likely occurring in the UV or near-visible region. nih.gov

Interactive Data Table: Predicted Spectroscopic Parameters

ParameterPredicted ValueDescription
¹H NMR (Aromatic) 7.5 - 8.5 ppmChemical shifts for protons on the quinoxaline ring.
¹H NMR (Amine) 4.5 - 5.5 ppmChemical shift for the -NH₂ protons.
¹³C NMR (Aromatic) 110 - 150 ppmChemical shifts for carbon atoms in the quinoxaline ring.
λmax (UV-Vis) ~320-350 nmPredicted wavelength of maximum absorbance corresponding to a π→π* transition.

Molecular Modeling and Simulations

While quantum mechanics provides deep electronic insights, molecular modeling and simulation techniques are used to explore larger-scale phenomena such as conformational flexibility and intermolecular forces.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary focus would be on the rotation of the amine group relative to the quinoxaline ring. Although the quinoxaline ring itself is rigid and largely planar, rotation around the C-N bond of the amino group could lead to different conformers. dalalinstitute.com A potential energy surface scan, where the energy is calculated as a function of the H-N-C-C dihedral angle, can identify the most stable orientation of the amine group, which is likely influenced by steric hindrance and potential intramolecular hydrogen bonding.

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal packing and melting point. The primary intermolecular forces at play would be:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor (N-H), while the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. This N-H···N interaction is expected to be a significant factor in the crystal structure. researchgate.net

π-π Stacking: The planar aromatic quinoxaline rings can stack on top of each other, leading to stabilizing dispersion interactions.

Halogen Bonding: The chlorine atom can potentially act as a Lewis acid, interacting with electron-rich atoms on neighboring molecules.

Molecular dynamics simulations or static calculations on molecular clusters can be used to quantify the strength of these interactions and predict the most likely packing arrangements in the solid state. researchgate.net

Reaction Mechanism Elucidation through Theoretical Approaches

Currently, there is a notable absence of published research utilizing theoretical and computational methods to elucidate the reaction mechanisms involving this compound. While the synthesis and reactivity of the quinoxaline scaffold are well-documented, specific computational studies, such as those employing Density Functional Theory (DFT) to map reaction pathways, determine transition states, and calculate activation energies for reactions involving this compound, are not available. General mechanisms for the synthesis of quinoxalines typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. However, detailed theoretical investigations into the specific electronic and steric effects of the chloro and amino substituents at the 5 and 6 positions of the quinoxaline ring on reaction energetics and mechanisms have not been reported.

Non-Linear Optical (NLO) Properties: Theoretical Predictions and Analysis

Similarly, the non-linear optical (NLO) properties of this compound have not been the subject of theoretical prediction and analysis in the available literature. Computational chemistry is a powerful tool for predicting NLO properties, often involving calculations of molecular polarizability (α) and hyperpolarizability (β) to assess a compound's potential for applications in optoelectronics. Such studies are common for various organic molecules, including some quinoxaline derivatives, where the impact of different donor and acceptor groups on the NLO response is investigated. However, no such computational data or analysis has been published for this compound. Therefore, theoretical predictions regarding its NLO behavior, including key parameters that would be presented in data tables, are not available.

Chemical Reactivity and Transformation Mechanisms of 5 Chloroquinoxalin 6 Amine

Reactions at the Amine Functionality

The primary amine group at the 6-position is a potent nucleophile and a directing group, influencing the molecule's reactivity in several ways. Its lone pair of electrons can readily participate in reactions with various electrophiles.

The nucleophilic nature of the 6-amino group allows it to undergo standard acylation and alkylation reactions.

Acylation: This reaction involves the treatment of 5-Chloroquinoxalin-6-amine with acylating agents such as acyl chlorides or anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uk Typically, a base like pyridine or triethylamine is used to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com This transformation is crucial for installing amide functionalities, which can alter the compound's biological and physical properties or serve as protecting groups in multi-step syntheses. chemguide.co.uklibretexts.org

The general mechanism involves the attack of the amine's lone pair on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen atom yield the stable N-acylated product. chemguide.co.uk

Alkylation: The amine group can also be alkylated by reaction with alkyl halides. This reaction follows a nucleophilic aliphatic substitution pathway (typically SN2 for primary and secondary halides). acsgcipr.orgwikipedia.org However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. chemguide.co.uk The primary amine product is itself a nucleophile and can compete with the starting material for the alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org To achieve mono-alkylation, reaction conditions such as using a large excess of the amine may be employed. chemguide.co.uk Alternative methods, like reductive amination, are often preferred for more controlled alkylation.

No specific research data for the acylation and alkylation of this compound was found in the search results. The table below represents typical, generalized conditions for these reactions based on established organic chemistry principles.

Reaction TypeReagentCatalyst/BaseSolventProduct Type
Acylation Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)N-(5-chloroquinoxalin-6-yl)acetamide
Alkylation Methyl IodidePotassium CarbonateAcetonitrile (MeCN)5-Chloro-N-methylquinoxalin-6-amine

The primary aromatic amine functionality of this compound can be converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.com

The resulting 5-chloroquinoxalin-6-diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas). This allows for its replacement by a wide variety of substituents through reactions such as the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com

Sandmeyer Reactions: This class of reactions uses copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. lscollege.ac.inbyjus.comorganic-chemistry.org

Chlorination/Bromination: Treatment with CuCl or CuBr introduces a chlorine or bromine atom, respectively.

Cyanation: Reaction with CuCN yields the corresponding nitrile (cyanide) compound.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.orglscollege.ac.in This generates an aryl radical and nitrogen gas, which then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

No specific research data for the diazotization of this compound was found in the search results. The table below illustrates the expected products based on the well-established Sandmeyer reaction protocol.

Starting MaterialReagentsExpected Product
This compound1. NaNO₂, HCl, 0 °C5,6-Dichloroquinoxaline
2. CuCl
This compound1. NaNO₂, HBr, 0 °C6-Bromo-5-chloroquinoxaline
2. CuBr
This compound1. NaNO₂, H₂SO₄, 0 °C5-Chloroquinoxaline-6-carbonitrile
2. CuCN

Reactions Involving the Chlorine Substituent

The chlorine atom at the 5-position is attached to an electron-deficient aromatic system, making it susceptible to replacement by various nucleophiles and a suitable partner for metal-catalyzed cross-coupling reactions.

The chlorine atom can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the quinoxaline (B1680401) ring system activates the C-Cl bond towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, which then expels the chloride ion to restore aromaticity. Amines are effective nucleophiles for this type of transformation, leading to the synthesis of various substituted diaminoquinoxalines. savemyexams.com

The C-Cl bond serves as an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Reaction: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgorganic-chemistry.org This method is exceptionally versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 5-position. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org Research on the related 2,6-dichloroquinoxaline has shown that chloro-substituents on the quinoxaline ring are reactive under Suzuki-Miyaura conditions, with regioselectivity being a key consideration. researchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base (such as triethylamine). wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful method for the synthesis of substituted alkenes. The mechanism involves oxidative addition of Pd(0) to the C-Cl bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgbuecher.de

The following table presents representative conditions for Suzuki-Miyaura reactions based on a study of a similar substrate, 2,6-dichloroquinoxaline. researchgate.net

Coupling Partner (Boronic Acid)CatalystBaseSolventYield (%)
2-Tolylboronic acidPd(PPh₃)₄K₃PO₄THF77
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄THF90
2,4,6-Trimethylphenylboronic acidPd(PPh₃)₄K₃PO₄THF96
2,6-Dimethoxyphenylboronic acidPd(PPh₃)₄K₃PO₄THF97
4-Ethylphenylboronic acidPd(PPh₃)₄K₃PO₄THF96

Reactions on the Quinoxaline Core

Modifying the quinoxaline ring itself, beyond the existing amine and chloro substituents, typically involves electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of such reactions are governed by the combined electronic effects of the substituents and the inherent nature of the quinoxaline nucleus.

The quinoxaline system is generally electron-deficient due to the two nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene (B151609). However, the 6-amino group is a very strong activating group and an ortho, para-director. The 5-chloro group is deactivating but also an ortho, para-director.

Given these competing effects, any electrophilic substitution would be expected to be directed by the powerful amino group to the positions ortho and para to it. The position para to the amine is the C-3 position within the pyrazine (B50134) ring, which is generally not susceptible to EAS. Therefore, the most likely position for electrophilic attack is the C-7 position, which is ortho to the activating amino group. However, harsh reaction conditions, such as those used for nitration (HNO₃/H₂SO₄), can lead to oxidation or reaction at the basic nitrogen atoms of the pyrazine ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the quinoxaline ring system is generally challenging. The pyrazine portion of the molecule is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire heterocyclic system towards attack by electrophiles. Under forcing conditions, electrophilic substitution on the parent quinoxaline molecule occurs on the benzene ring, preferentially at the C-5 and C-8 positions.

In the case of this compound, the reactivity and regioselectivity of electrophilic aromatic substitution are further modulated by the substituents on the benzene ring: the chloro group at C-5 and the amine group at C-6.

Influence of Substituents :

Amine (-NH2) Group : The amino group at the C-6 position is a powerful activating group and is ortho-, para-directing. It donates electron density to the benzene ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack.

Chloro (-Cl) Group : The chloro group at the C-5 position is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it can donate lone pair electrons and is also considered ortho-, para-directing.

Regioselectivity : The directing effects of the two substituents determine the position of substitution. The powerful activating and directing effect of the C-6 amino group is expected to be the dominant factor.

The position ortho to the amino group is C-5, which is already substituted with a chloro atom.

The other position ortho to the amino group is C-7.

The position para to the amino group is C-8.

Considering these influences, electrophilic attack is most likely to occur at the C-7 or C-8 positions, which are activated by the amino group. The C-8 position is sterically less hindered than the C-7 position (which is situated between the amino group and a pyrazine ring nitrogen). Therefore, substitution at C-8 would be generally favored. However, the specific reaction conditions and the nature of the electrophile can influence the final product distribution. For instance, nitration of similarly substituted aromatic compounds can be optimized to favor one isomer over another by controlling reaction parameters like temperature and the specific nitrating agent used researchgate.net.

Generation of a strong electrophile (e.g., NO2+ from a mixture of nitric and sulfuric acids).

Attack of the π-electron system of the activated benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized, with resonance structures that involve the amino group providing significant stabilization.

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring, yielding the final substituted product.

Redox Chemistry of the Quinoxaline Ring

The quinoxaline ring system is redox-active, capable of undergoing both oxidation and reduction reactions. This activity is centered on the electron-deficient pyrazine ring, which can accept electrons. Quinoxalines can undergo a two-electron redox reaction and their stability in different oxidation states has led to their investigation in applications such as redox flow batteries nsf.govresearchgate.net.

The redox potential of the quinoxaline core is significantly influenced by the nature of the substituents on the ring system. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring, thereby making reduction easier or more difficult.

Reduction : The pyrazine ring can be reduced electrochemically or by chemical reducing agents. The process typically involves the stepwise addition of electrons. The reduction of quinoxaline derivatives often proceeds through the formation of a radical anion upon the transfer of a single electron abechem.com. The stability of this radical intermediate is key to the redox behavior. For this compound, the substituents have opposing effects:

The amino group is an electron-donating group. It increases the electron density on the quinoxaline ring system, making the addition of an electron (reduction) more difficult. This results in a shift of the reduction potential to more negative values. Computational studies on amino-substituted quinoxalin-2-ones have shown that the amino group leads to a negative reduction potential because it is a strong electron-donating group jocpr.com.

The chloro group is an electron-withdrawing group via induction. It decreases the electron density on the ring, making reduction easier. This would shift the reduction potential to more positive values.

Oxidation : Oxidation of the quinoxaline ring is less common as the ring is electron-deficient. However, the presence of the strongly electron-donating amino group at the C-6 position makes the molecule more susceptible to oxidation compared to unsubstituted quinoxaline. The oxidation would likely involve the amino group itself, as is common for aromatic amines mdpi.com. Electrochemical studies on 6-aminoquinoline, a related compound, show that the initial electro-oxidation is centered on the amino group researchgate.net. The process can lead to the formation of radical cations and subsequent dimerization or polymerization reactions upon repeated electrochemical cycling researchgate.netelectrochemsci.org.

Cyclic voltammetry is a key technique used to study the redox behavior of such compounds, providing information on redox potentials and the stability of the generated radical ions nih.govlongdom.org. The table below illustrates the general effect of substituents on the reduction potential of the quinoxaline core, based on findings from related derivatives jocpr.com.

Substituent on Quinoxaline RingElectronic EffectEffect on ReductionShift in Reduction Potential (E°)
-H (Unsubstituted)Neutral ReferenceBaselineReference Value
-CH₃ (e.g., Methyl)Weakly Electron-DonatingSlightly HarderSlightly more Negative
-NH₂ (e.g., Amino)Strongly Electron-DonatingSignificantly HarderSignificantly more Negative jocpr.com
-Cl (e.g., Chloro)Inductively Electron-WithdrawingEasierMore Positive

Applications of 5 Chloroquinoxalin 6 Amine in Chemical Research and Materials Science

Role as a Synthetic Scaffold and Building Block in Heterocyclic Synthesis

The intrinsic reactivity of the 5-Chloroquinoxalin-6-amine scaffold makes it a "privileged" structure in synthetic chemistry. nih.gov The term privileged scaffold refers to molecular frameworks that can provide ligands for diverse biological targets. nih.gov The quinoxaline (B1680401) core, with its fused benzene (B151609) and pyrazine (B50134) rings, is a prominent feature in many biologically relevant molecules. researchgate.net The presence of the amino group at the 6-position and the chloro group at the 5-position offers chemists precise control over subsequent chemical transformations, allowing for the systematic construction of compound libraries and novel heterocyclic systems. nih.govresearchgate.net These functional groups act as synthetic handles that can be independently or sequentially modified.

This compound is an exemplary precursor for generating libraries of complex quinoxaline derivatives. The primary amine at the 6-position is particularly amenable to a wide range of functionalization reactions. Researchers have successfully utilized the parent 6-aminoquinoxaline (B194958) core to synthesize extensive libraries of analogs by modifying this amino group. nih.govresearchgate.net

Common transformations include:

Acylation: Reaction with acyl chlorides, such as acetyl chloride, to form amide derivatives. nih.gov

Urea Formation: Treatment with isocyanates (e.g., phenylisocyanate) to yield quinoxalinylurea compounds. nih.govresearchgate.net

Thiourea (B124793) Formation: Reaction with isothiocyanates to generate the corresponding quinoxalinylthiourea analogs. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, like tosyl chloride, to produce sulfonamides. nih.gov

For instance, a library of 2,3-substituted-6-aminoquinoxaline analogs was synthesized and subsequently functionalized at the 6-amino position to explore their chemical space. nih.govresearchgate.net The chloro group at the 5-position, while less reactive than the amine, provides an additional site for modification, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, further expanding the diversity of accessible derivatives.

The strategic placement of reactive groups on the this compound backbone makes it a suitable building block for constructing polycyclic or fused-ring systems. rsc.org Fused quinoxalines are of significant interest due to their unique electronic and structural properties. nih.gov Synthetic strategies can be designed to utilize both the amine and chloro functionalities to build additional rings onto the quinoxaline core.

For example, the amine group can be transformed into other functionalities that can participate in intramolecular cyclization reactions. One potential pathway involves the diazotization of the amino group, followed by a reaction with an adjacent, suitably positioned nucleophile to close a new ring. Alternatively, the amine can react with a bifunctional reagent, where one part attaches to the amine and the other part subsequently reacts with the chloro group or another position on the quinoxaline ring to form a fused system. The synthesis of pyrimidothiazolo[4,5-b]quinoxaline from a chloroquinoxaline derivative illustrates how the quinoxaline scaffold can be elaborated into more complex, fused heterocyclic structures. sapub.org

Development of Chemical Probes and Research Tools

Beyond its role in synthesis, this compound and its derivatives are instrumental in the development of chemical tools for exploring biological systems and understanding molecular interactions. The quinoxaline scaffold is frequently identified in high-throughput screening campaigns, highlighting its potential as a core structure for designing targeted chemical probes. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and molecular design, aiming to correlate a molecule's chemical structure with its functional activity. The this compound framework provides an excellent platform for systematic SAR exploration. By keeping the core constant and methodically altering the substituents, researchers can decipher the structural requirements for a desired interaction or activity.

A detailed SAR study on a library of 2,3-substituted quinoxalin-6-amine derivatives revealed key insights: nih.govresearchgate.net

Substituents at the 2- and 3-positions: The nature of the groups at these positions significantly influences activity. For example, furan (B31954) substitutions were found to be more favorable than methyl, thiophene, or phenyl groups in certain assays. nih.gov

Functionalization of the 6-amino group: The type of moiety attached to the 6-amino group is critical. Urea and thiourea derivatives often show potent activity, whereas sulfonamide substitution can be detrimental. nih.gov

Influence of the 5-chloro group: The electron-withdrawing nature of the chlorine atom at the 5-position can modulate the electronic properties of the entire ring system, influencing binding affinities and reactivity. SAR studies on other quinoxalines have shown that electron-withdrawing groups like chlorine can produce higher activity compared to other halogens or electron-releasing groups. mdpi.com

These studies allow for the rational design of new molecules with optimized properties by identifying which parts of the scaffold are essential for function and which can be modified to fine-tune activity. mdpi.comresearchgate.net

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 6-Aminoquinoxaline Analogs


Position of ModificationType of SubstitutionObserved Impact on ActivityReference
Positions 2 and 3Furan ringsGenerally favorable; led to higher potency compared to other aryl or alkyl groups. nih.gov
Positions 2 and 3Methyl, Thiophene, PhenylGenerally less active than furan-substituted analogs. nih.gov
Position 6 (Amine)Urea/Thiourea derivativesShowed potent activity; size and electronics of the phenyl group in the urea/thiourea moiety played a role.[1, 2]
Position 6 (Amine)Sulfonamide derivativesGenerally unsuitable; led to a loss of activity. nih.gov
Position 5Chloro group (electron-withdrawing)Can enhance activity by modifying the electronic character of the scaffold. nih.gov

The design of ligands that can bind selectively to molecular targets is a central goal in chemical research. The structural features of this compound make it an attractive scaffold for ligand design. Molecular docking studies on various quinoxaline derivatives have helped to elucidate their binding modes within active sites. nih.govnih.gov

Key features of the this compound scaffold relevant to ligand design include:

Hydrogen Bonding: The 6-amino group is an excellent hydrogen bond donor, while the nitrogen atoms within the pyrazine ring are hydrogen bond acceptors. These capabilities allow derivatives to form specific and directional interactions within a binding pocket.

Aromatic Interactions: The flat, aromatic quinoxaline core can participate in π-π stacking and hydrophobic interactions with aromatic residues of a target molecule.

Electronic Tuning: The chlorine atom at the 5-position significantly influences the electron distribution across the ring system. This modification can be used to tune the strength of interactions, such as halogen bonding, and to alter the pKa of the molecule, which affects its protonation state and solubility.

By leveraging these features, chemists can design and synthesize quinoxaline-based ligands with tailored binding properties for use as research tools to probe molecular recognition events. cardiff.ac.uk

Contribution to Catalysis and Reaction Development Research

The field of catalysis relies heavily on the development of ligands that can coordinate to a metal center and control the reactivity and selectivity of a chemical transformation. Heterocyclic compounds containing nitrogen atoms, such as quinoxalines, are widely explored as potential ligands for transition metal catalysts.

While direct applications of this compound in catalysis are not extensively documented, its structure suggests significant potential. The two nitrogen atoms of the pyrazine ring, combined with the exocyclic 6-amino group, can act as a multidentate chelating ligand, binding to a metal ion to form a stable complex. nih.govresearchgate.net Such quinoxaline-based mixed ligand complexes have been synthesized with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

The electronic properties of the quinoxaline ligand, which can be tuned by substituents like the 5-chloro group, can influence the catalytic activity of the metal center. For example, quinoxaline-type ligands have been investigated as controlling ligands in the zinc-catalyzed copolymerization of carbon dioxide and epoxides. researchgate.net Furthermore, nickel/1,10-phenanthroline systems have been shown to be effective catalysts for the synthesis of quinoxalines themselves, highlighting the interplay between nitrogen heterocycles and transition metals in reaction development. acs.org The potential for this compound and its derivatives to serve as novel ligands could lead to the development of new catalysts for a range of organic transformations.

Applications in Advanced Materials Science Research

Development of Materials with Unique Electronic Properties

The functionalization of the quinoxaline scaffold is a key strategy for tuning the electronic characteristics of the resulting materials, determining their suitability for applications such as hole transport materials (HTMs) or electron transport materials (ETMs). Quinoxaline derivatives have demonstrated considerable potential as ETMs, exhibiting high electron mobility and efficient charge transfer. The structural diversity of quinoxalines allows for precise modifications to fine-tune their properties for specific applications in organic electronics.

Derivatives of this compound are being investigated for their potential as n-type semiconductors in organic electronics. The presence of the electronegative quinoxaline ring system, further influenced by the chloro and amino substituents, allows for the tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This control over the LUMO level is crucial for achieving efficient electron injection and transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Research into analogous substituted quinoxaline systems has shown that the introduction of different functional groups can significantly impact their charge transport properties. For instance, the strategic placement of electron-donating and electron-withdrawing groups can enhance intermolecular interactions and facilitate efficient charge hopping between molecules in the solid state. The unique combination of substituents in this compound offers a promising avenue for the rational design of new organic semiconductors with improved performance.

Compound FamilyKey SubstituentsObserved Electronic PropertyPotential Application
Substituted QuinoxalinesElectron-donating and -withdrawing groupsTunable LUMO energy levelsn-type semiconductors for OFETs
Functionalized QuinoxalinesVarious functional groupsEnhanced charge transportElectron Transport Materials in OLEDs
Extended Quinoxaline DerivativesPhenylene-ethynylene arraysHigh charge carrier mobilitiesHigh-performance FET devices

Investigation of Non-Linear Optical Materials

The field of non-linear optics (NLO) explores the interaction of light with materials that produce a non-linear response to the intensity of the light, leading to applications in optical switching, data storage, and frequency conversion. Organic molecules with a donor-π-acceptor (D-π-A) architecture are particularly promising for NLO applications due to their large second-order NLO response, which is quantified by the first hyperpolarizability (β).

This compound possesses an inherent D-π-A structure, where the amino group acts as the electron donor, the quinoxaline ring serves as the π-conjugated bridge, and the chloro-substituted part of the ring system functions as the acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is a key factor for achieving high β values. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to predict the NLO properties of such molecules.

The strategic design of chromophores based on the quinoxaline moiety has been a focus of research to enhance their NLO characteristics. By modifying the donor and acceptor strengths and extending the π-conjugation, it is possible to optimize the NLO response. The presence of both a strong donor (amino) and a moderate acceptor (chloro) on the quinoxaline framework of this compound suggests its potential as a precursor for the synthesis of novel NLO materials with significant second-harmonic generation (SHG) capabilities.

Compound TypeStructural FeatureKey NLO PropertyPotential Application
Donor-π-Acceptor QuinoxalinesIntramolecular Charge Transfer (ICT)High first hyperpolarizability (β)Optical switching and data storage
Aminostyryl Quinoxaline ChromophoresExtended π-conjugationSignificant second-order NLO responseFrequency conversion (SHG)
Chalcone Derivatives with QuinolinesPolarized π-electron systemEnhanced NLO responseDevelopment of NLO chromophores

Q & A

Q. How to ethically share research data while complying with open-access mandates?

  • Answer : Anonymize datasets via de-identification (remove batch/location identifiers). Use repositories like Zenodo or Figshare with CC-BY licenses. For human-derived data, obtain informed consent and consult institutional ethics boards. Reference GDPR/FAIR principles in metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.